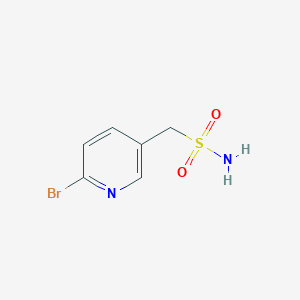
6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine, commonly referred to as 6-MTF-THP, is a synthetic compound that has been used in scientific research for its unique properties. It is a trifluoromethylated derivative of tetrahydropyridine, a heterocyclic compound with potential applications in drug discovery and development. 6-MTF-THP has been studied extensively due to its unique chemical structure, which allows it to interact with various biological targets in ways that other compounds cannot. In
Scientific Research Applications
6-MTF-THP has been used in a variety of scientific research applications, including drug discovery and development, enzyme inhibition studies, and cell-based assays. It has been used to study the structure and function of proteins, as well as to study the effects of drugs and other compounds on various biological targets. It has also been used to study the effects of various environmental toxins on cells and organisms.
Mechanism of Action
6-MTF-THP has been found to interact with a variety of biological targets, including enzymes, receptors, and other proteins. It has been shown to interact with enzymes in a non-covalent manner, binding to the active site and inhibiting the enzyme's activity. It has also been found to interact with receptors, acting as an agonist or an antagonist depending on the receptor. Finally, it has been found to interact with other proteins, such as transcription factors, and has been shown to modulate gene expression.
Biochemical and Physiological Effects
6-MTF-THP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, thus affecting the bioavailability of these compounds. It has also been found to modulate gene expression, which can affect the expression of proteins involved in various biological processes. Finally, it has been found to have anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
6-MTF-THP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique chemical structure allows it to interact with various biological targets in ways that other compounds cannot. It is also relatively non-toxic and has been found to have anti-inflammatory and anti-cancer effects in animal models. However, there are also some limitations to its use in laboratory experiments. For example, its non-covalent interactions with enzymes may not be as strong as those of other compounds, and its effects on gene expression may not be as robust as those of other compounds.
Future Directions
The potential applications of 6-MTF-THP are numerous, and there are many future directions for research. Further studies could be conducted to explore the effects of 6-MTF-THP on various biological targets, such as enzymes, receptors, and other proteins. Additionally, further studies could be conducted to explore the effects of 6-MTF-THP on gene expression and its potential therapeutic applications. Finally, further studies could be conducted to explore the potential toxicity of 6-MTF-THP in animal models and humans.
Synthesis Methods
6-MTF-THP can be synthesized using a variety of methods, including the reaction of o-methylpyridine with trifluoroacetic anhydride in the presence of a base. This method yields the desired product in high yields and is relatively easy to perform. The reaction is typically carried out in ethanol or methanol as the solvent and takes place at room temperature. Other methods of synthesis have also been developed, such as the reaction of o-methylpyridine with trifluoroacetic anhydride in the presence of a base and a catalyst.
properties
IUPAC Name |
6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c1-12-6-4-5(2-3-11-6)7(8,9)10/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNBERBUBFDZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCC(C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

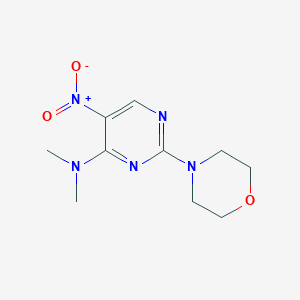
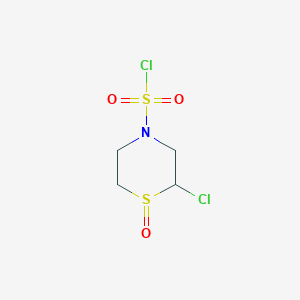
![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)
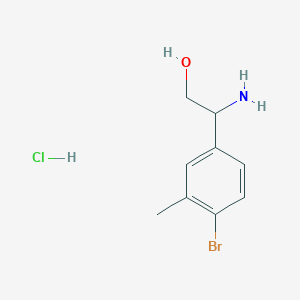
![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
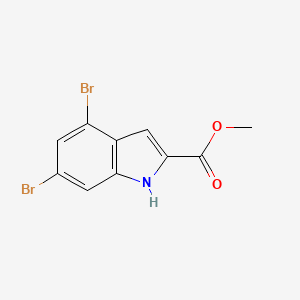
![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)
![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)
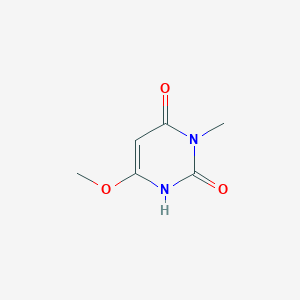
![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)

